3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
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Overview
Description
3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that features a bromomethyl group attached to a dihydroimidazoquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with glyoxal in the presence of a base to form the quinazolinone core, followed by bromination using N-bromosuccinimide (NBS) to introduce the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to modify the imidazoquinazolinone core.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted imidazoquinazolinones can be formed.
Oxidation products: Quinazolinone derivatives with different oxidation states.
Reduction products: Reduced forms of the imidazoquinazolinone core.
Scientific Research Applications
3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological studies: Investigated for its biological activity and potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with biological targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: Compounds with a similar quinazolinone core but different substituents.
Imidazoquinazolines: Compounds with variations in the imidazoquinazoline structure.
Uniqueness
3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is unique due to the presence of the bromomethyl group, which provides distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of diverse bioactive molecules .
Properties
IUPAC Name |
3-(bromomethyl)-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-5-7-6-13-11-14-9-4-2-1-3-8(9)10(16)15(7)11/h1-4,7H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASBVFFQGULZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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